Cas no 2482-25-9 (2-(4-Hydroxybenzamido)acetic acid)

2-(4-Hydroxybenzamido)acetic acid is a synthetic organic compound featuring both carboxylic acid and phenolic hydroxyl functional groups, making it a versatile intermediate in pharmaceutical and chemical synthesis. Its structure allows for further derivatization, enabling applications in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs) or prodrugs. The compound exhibits moderate solubility in polar solvents, facilitating its use in aqueous or organic reaction systems. Its stability under controlled conditions ensures reliable performance in synthetic workflows. Researchers value this compound for its potential in designing bioactive molecules, leveraging its dual functional groups for conjugation or modification in medicinal chemistry and material science applications.
2-(4-Hydroxybenzamido)acetic acid structure
2482-25-9 structure
商品名:2-(4-Hydroxybenzamido)acetic acid
CAS番号:2482-25-9
MF:C9H9NO4
メガワット:195.17206
MDL:MFCD00237117
CID:279110
PubChem ID:151012

2-(4-Hydroxybenzamido)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-Hydroxybenzamido)acetic acid
    • (4-HYDROXYBENZOYL)AMINO]ACETIC ACID
    • 2-[(4-hydroxybenzoyl)amino]acetic acid
    • 2-[(4-Hydroxyphenyl)formamido]acetic acid
    • 4-Hydroxy-bz-gly-oh
    • 4-Hydroxy-hippuric acid
    • Glycine,N-(4-hydroxybenzoyl)-
    • p-Hydroxyhippuric acid
    • (4-Hydroxy-benzamino)-essigsaeure
    • 2-[(4-hydroxyphenyl)carbonylamino]acetic acid
    • 4-Hydroxybenzoylglycine
    • 4-Hydroxyhippuric acid
    • 4-Oxy-hippursaeure
    • N-(4-Hydroxybenzoyl)-Glycine
    • N-<4-Hydroxy-benzoyl>-glycin
    • PD131438
    • (4-hydroxybenzoyl)glycine
    • UNII-4E2MH5995F
    • J-015689
    • 4-OH-hippuric acid
    • 2-(4-Hydroxybenzamido)aceticacid
    • Glycine, N-(4-hydroxybenzoyl)-
    • SCHEMBL936016
    • HIPPURIC ACID, P-HYDROXY-
    • AKOS000159459
    • FD21631
    • CS-0062311
    • GS-5418
    • CHEBI:71018
    • DTXSID50179518
    • Oprea1_175764
    • [(4-hydroxybenzoyl)amino]acetic acid
    • 4-Hydroxy-hippuric acid (BZ(4-OH)-Gly-OH)
    • MFCD00237117
    • FT-0694096
    • EN300-66800
    • Q27139257
    • N-(P-HYDROXYBENZOYL)GLYCINE
    • 2482-25-9
    • Z285193230
    • Oprea1_731021
    • CHEMBL500596
    • 4E2MH5995F
    • HY-113158
    • p-hydroxy-hippuric acid
    • HYDROXYHIPPURIC ACID, P-
    • N-(4-Hydroxybenzoyl)glycine
    • F1918-0023
    • Bzo(4-OH)-Gly-OH
    • 4-hydroxyhippurate
    • BDBM50420239
    • 4'-Hydroxhippuric acid
    • 4'-Hydroxyhippurate
    • 2-((4-Hydroxybenzoyl)amino)acetic acid
    • p-Hydroxyhippate
    • 4'-Hydroxyhippuric acid
    • 2-((4-Hydroxyphenyl)formamido)acetic acid
    • N-(4-Hydroxybenzoyl)glycine; 4-Hydroxybenzoylglycine; N-(p-Hydroxybenzoyl)glycine; p-Hydroxyhippuric Acid
    • 2-((4-Hydroxyphenyl)carbonylamino)acetic acid
    • 4-Hydroxyhippate
    • DA-56826
    • 4-Hydroxyhippic acid
    • XH1192
    • p-Hydroxyhippic acid
    • DTXCID10102009
    • MDL: MFCD00237117
    • インチ: InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)
    • InChIKey: ZMHLUFWWWPBTIU-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)O)C(=O)NCC(=O)O

計算された属性

  • せいみつぶんしりょう: 195.05300
  • どういたいしつりょう: 195.05315777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

  • PSA: 86.63000
  • LogP: 0.59750

2-(4-Hydroxybenzamido)acetic acid セキュリティ情報

2-(4-Hydroxybenzamido)acetic acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-(4-Hydroxybenzamido)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB446774-1g
4-Hydroxy-hippuric acid (Bz(4-OH)-Gly-OH); .
2482-25-9
1g
€216.90 2025-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132951-250mg
4-Hydroxyhippuric acid
2482-25-9 98%
250mg
¥523 2023-04-14
MedChemExpress
HY-113158-100mg
4-Hydroxyhippuric acid
2482-25-9 99.14%
100mg
¥1200 2024-04-18
TRC
H827810-100mg
4-Hydroxyhippuric Acid
2482-25-9
100mg
$144.00 2023-05-18
Life Chemicals
F1918-0023-0.5g
2-[(4-hydroxyphenyl)formamido]acetic acid
2482-25-9 95%
0.5g
$59.0 2023-09-06
Ambeed
A347222-5g
2-(4-Hydroxybenzamido)acetic acid
2482-25-9 98%
5g
$374.0 2024-07-28
Ambeed
A347222-250mg
2-(4-Hydroxybenzamido)acetic acid
2482-25-9 98%
250mg
$62.0 2024-07-28
TRC
H827810-2.5g
4-Hydroxyhippuric Acid
2482-25-9
2.5g
$782.00 2023-05-18
Life Chemicals
F1918-0023-1g
2-[(4-hydroxyphenyl)formamido]acetic acid
2482-25-9 95%
1g
$77.0 2023-09-06
Chemenu
CM276369-10g
2-(4-Hydroxybenzamido)acetic acid
2482-25-9 97%
10g
$677 2022-06-11

2-(4-Hydroxybenzamido)acetic acid 関連文献

2-(4-Hydroxybenzamido)acetic acidに関する追加情報

Introduction to 2-(4-Hydroxybenzamido)acetic Acid (CAS No. 2482-25-9)

2-(4-Hydroxybenzamido)acetic acid (CAS No. 2482-25-9) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as hydroxybenzamido acetic acid, is characterized by its unique structure, which combines an ethyl group with a hydroxyl-substituted benzamide moiety. The molecule's structure is defined by the presence of a benzene ring with a hydroxyl group at the para position, connected via an amide bond to an acetic acid group.

Recent studies have highlighted the potential of CAS 2482-25-9 in various applications, particularly in drug discovery and development. The compound's ability to act as a bioisostere has been explored in the context of designing new pharmaceutical agents. Bioisosteres are structural analogs that retain similar physical and chemical properties to the original compound but may offer improved pharmacokinetics or reduced toxicity. In this case, hydroxybenzamido acetic acid has shown promise as a scaffold for developing drugs targeting specific biological pathways.

The synthesis of CAS 2482-25-9 involves a multi-step process that typically begins with the preparation of the benzamide derivative. Researchers have optimized synthetic routes to enhance yield and purity, leveraging modern techniques such as microwave-assisted synthesis and catalytic processes. These advancements have made the compound more accessible for large-scale production and subsequent studies.

In terms of biological activity, hydroxybenzamido acetic acid has demonstrated potential as an antioxidant and anti-inflammatory agent. Studies conducted in vitro have shown that the compound can scavenge free radicals and inhibit pro-inflammatory cytokines, suggesting its utility in treating conditions associated with oxidative stress and inflammation. Furthermore, preclinical models have indicated that CAS 2482-25-9 may possess anti-cancer properties by modulating key signaling pathways involved in tumor growth and metastasis.

The compound's solubility and stability are critical factors influencing its application in drug delivery systems. Research has focused on improving these properties through chemical modifications, such as the introduction of hydrophilic groups or encapsulation within nanocarriers. These efforts aim to enhance bioavailability and reduce systemic toxicity, making hydroxybenzamido acetic acid a more viable option for therapeutic use.

From a materials science perspective, CAS 2482-25-9 has been investigated for its role in polymer synthesis and surface modification. The compound's ability to form stable covalent bonds with polymeric materials makes it a candidate for developing advanced coatings with tailored functionalities. Applications in this domain include the creation of biocompatible surfaces for medical devices and self-healing materials with enhanced durability.

In conclusion, hydroxybenzamido acetic acid (CAS No. 2482-25-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a valuable tool in modern scientific research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to fields ranging from medicine to materials science.

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